6-(morpholin-4-yl)-3-[3-(piperidin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Overview
Description
6-(morpholin-4-yl)-3-[3-(piperidin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a morpholine ring, a piperidine ring, and a sulfanylidene group attached to a tetrahydroquinazolinone core. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(morpholin-4-yl)-3-[3-(piperidin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrahydroquinazolinone Core: The initial step involves the condensation of anthranilic acid with an appropriate aldehyde or ketone to form the quinazolinone core.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the quinazolinone intermediate.
Attachment of the Piperidine Ring: The piperidine ring is attached via a similar nucleophilic substitution reaction, using a piperidine derivative.
Introduction of the Sulfanylidene Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the sulfanylidene group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Chemistry
In chemistry, 6-(morpholin-4-yl)-3-[3-(piperidin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Quinazolinone derivatives, in general, have shown promising activities such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Quinazolinone derivatives have been investigated for their ability to modulate various biological pathways, making them candidates for drug development. This compound may be studied for its potential use in treating diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, catalysts, and chemical processes. Its unique chemical properties make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 6-(morpholin-4-yl)-3-[3-(piperidin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Modulating Receptors: Interacting with cell surface or intracellular receptors to influence cellular signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication processes.
The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
6-(morpholin-4-yl)-3-[3-(piperidin-1-yl)propyl]-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one: Similar structure with a thioxo group instead of a sulfanylidene group.
6-(morpholin-4-yl)-3-[3-(piperidin-1-yl)propyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-one: Similar structure with an oxo group instead of a sulfanylidene group.
6-(morpholin-4-yl)-3-[3-(piperidin-1-yl)propyl]-2-imino-1,2,3,4-tetrahydroquinazolin-4-one: Similar structure with an imino group instead of a sulfanylidene group.
Uniqueness
The uniqueness of 6-(morpholin-4-yl)-3-[3-(piperidin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfanylidene group, in particular, may influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
6-morpholin-4-yl-3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2S/c25-19-17-15-16(23-11-13-26-14-12-23)5-6-18(17)21-20(27)24(19)10-4-9-22-7-2-1-3-8-22/h5-6,15H,1-4,7-14H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOASJRIZBLAKMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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